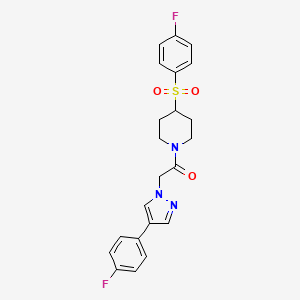![molecular formula C22H18N4O7S B2572970 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 307545-36-4](/img/structure/B2572970.png)
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a new acyl derivative of sulfadimethoxine . It has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . The compound has shown potential in inhibiting zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .
Synthesis Analysis
The synthesis of this compound involves the use of various spectroscopic techniques for characterization, including 1H-, 13C-NMR, EI–MS and HRFAB–MS .Molecular Structure Analysis
The molecular formula of the compound is C21H22N4O6S . It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .Chemical Reactions Analysis
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it has shown inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a polar surface area of 137 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its ACD/LogP is 4.07 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Sulfadimethoxine derivatives, including our compound of interest, have been investigated for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for bacterial survival. Researchers have evaluated the antibacterial activity of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide against both gram-positive and gram-negative bacteria . Further studies explore its efficacy against specific bacterial strains and mechanisms of action.
Antitubercular Activity
Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a global health challenge. Our compound has been screened for its in vitro antitubercular activity against Mycobacterium tuberculosis H37RV. Understanding its effectiveness against TB is critical for developing new therapeutic options. Researchers compare its activity against standard drugs to assess its potential as an antitubercular agent .
Anti-Inflammatory Properties
Sulfonamides, including our compound, have demonstrated anti-inflammatory effects. These properties are relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. By modulating immune responses, this compound may contribute to reducing inflammation and associated symptoms .
Carbonic Anhydrase Inhibition
Certain sulfonamides act as carbonic anhydrase inhibitors. Carbonic anhydrases play essential roles in maintaining acid-base balance and fluid secretion. Investigating whether N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide inhibits specific carbonic anhydrase isoforms could reveal its potential therapeutic applications .
Anticancer Potential
Although not directly evaluated for anticancer effects, the structural features of our compound resemble those found in certain anticancer drugs. Researchers could investigate its impact on cancer cell lines to determine if it exhibits any cytotoxic effects or interferes with cancer cell proliferation .
Wirkmechanismus
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSWTAVGIOOIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2572894.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)
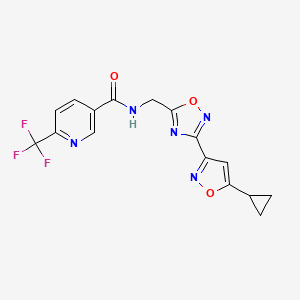
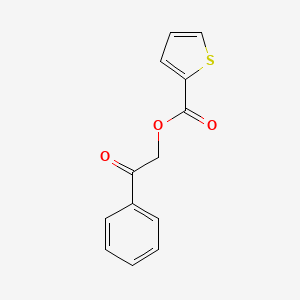
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572904.png)
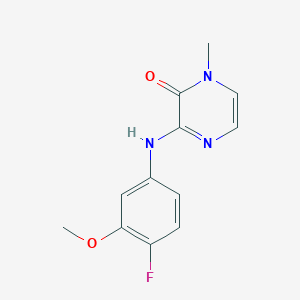
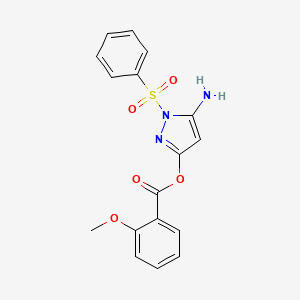
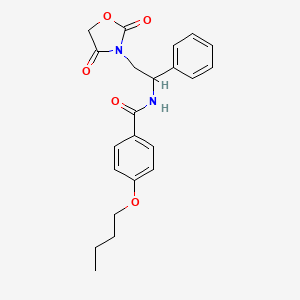

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)
